
(Z)-hex-3-ene-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-hex-3-ene-2,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. The compound is characterized by the presence of a double bond between the third and fourth carbon atoms, with the hydroxyl groups attached to the second and fifth carbon atoms. The “Z” designation indicates that the substituents on the double bond are on the same side, giving the compound its specific geometric configuration.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-hex-3-ene-2,5-diol can be synthesized through various methods. One common approach involves the reduction of (Z)-hex-3-ene-2,5-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of (Z)-hex-3-ene-2,5-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(Z)-hex-3-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as (Z)-hex-3-ene-2,5-dione.
Reduction: The compound can be further reduced to form hexane-2,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: (Z)-hex-3-ene-2,5-dione
Reduction: Hexane-2,5-diol
Substitution: (Z)-hex-3-ene-2,5-dichloride
科学研究应用
(Z)-hex-3-ene-2,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-hex-3-ene-2,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Hexane-2,5-diol: Lacks the double bond present in (Z)-hex-3-ene-2,5-diol.
(E)-hex-3-ene-2,5-diol: Has the same molecular formula but a different geometric configuration (E instead of Z).
Hexane-2,5-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific geometric configuration (Z) and the presence of both hydroxyl groups and a double bond. This combination of features gives it distinct chemical and physical properties compared to its similar compounds.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
(Z)-hex-3-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3- |
InChI 键 |
AQSWYJHDAKIVIM-ARJAWSKDSA-N |
手性 SMILES |
CC(/C=C\C(C)O)O |
规范 SMILES |
CC(C=CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


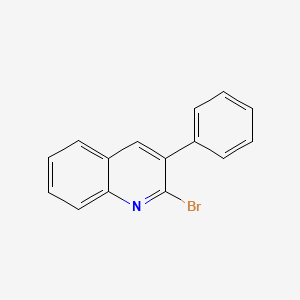
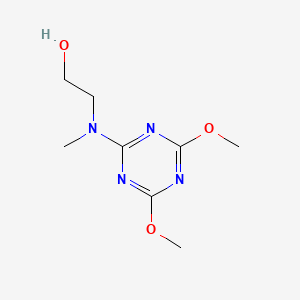
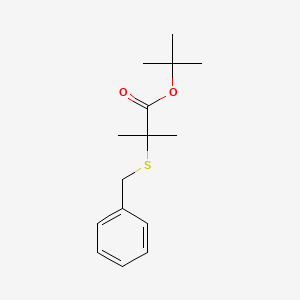
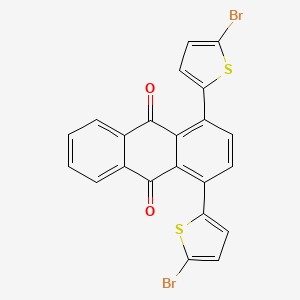
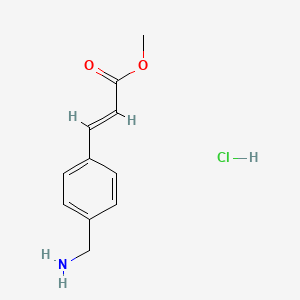
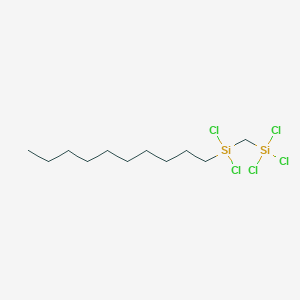

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
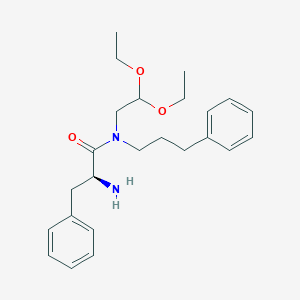



![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
